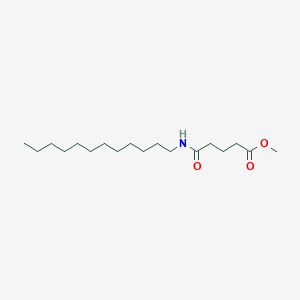

Methyl 5-(dodecylamino)-5-oxopentanoate

Description

Methyl 5-(dodecylamino)-5-oxopentanoate is a synthetic ester derivative featuring a dodecylamine group attached to the 5-oxopentanoate backbone. For example, compounds like tert-butyl 5-({[4-[(2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-5-oxopentanoate () and methyl 5-((substituted phenyl)amino)-5-oxopentanoate () highlight the versatility of the 5-oxopentanoate scaffold in medicinal and materials chemistry .

Properties

CAS No. |

63588-07-8 |

|---|---|

Molecular Formula |

C18H35NO3 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

methyl 5-(dodecylamino)-5-oxopentanoate |

InChI |

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-16-19-17(20)14-13-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20) |

InChI Key |

MEIWBKIZYMIXLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dodecylamino)-5-oxopentanoate typically involves the esterification of 5-(dodecylamino)-5-oxopentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Starting Materials: 5-(dodecylamino)-5-oxopentanoic acid, methanol

Catalyst: Sulfuric acid or hydrochloric acid

Reaction Conditions: Reflux for 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dodecylamino)-5-oxopentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-(dodecylamino)-5-oxopentanoic acid and methanol.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Hydrolysis: 5-(dodecylamino)-5-oxopentanoic acid and methanol

Reduction: 5-(dodecylamino)-5-hydroxypentanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-(dodecylamino)-5-oxopentanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(dodecylamino)-5-oxopentanoate is largely dependent on its structural features. The long dodecyl chain imparts hydrophobic properties, while the ester and amino groups provide sites for chemical reactivity. In biological systems, it may interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

Methyl 5-(Dimethylamino)-5-Oxopentanoate

- Structure: Replaces the dodecylamino group with a dimethylamino moiety.

- Molecular Formula: C8H15NO3 () vs. C18H35NO3 (estimated for the dodecylamino variant).

- Key Differences: Lipophilicity: The dodecylamino group increases logP by ~5–6 units compared to dimethylamino, enhancing membrane permeability but reducing aqueous solubility . Synthetic Complexity: Introducing a dodecylamino group requires longer alkylation steps and specialized purification (e.g., silica gel chromatography, as in ) .

Ethyl 5-(2,5-Dimethoxyphenyl)-5-Oxovalerate

- Structure : Ethyl ester with a dimethoxyphenyl substituent.

- Molecular Weight: 280.32 g/mol () vs. ~329 g/mol (estimated for methyl 5-(dodecylamino)-5-oxopentanoate).

- Key Differences: Electronic Effects: The dimethoxyphenyl group introduces electron-rich aromaticity, enabling π-π stacking interactions, whereas the dodecylamino group prioritizes hydrophobic interactions . Applications: Ethyl esters with aromatic substituents are often used as intermediates in drug synthesis (e.g., ), while long-chain amino esters may serve as surfactants or lipid-based carriers .

Physicochemical Properties

Melting Points and Solubility

- This compound: Predicted to have a lower melting point (<100°C) due to the flexible C12 chain, contrasting with rigid analogs like ((1R,3aS,5aR)-chrysen-3a-yl)methyl 5-oxopentanoate (mp 223–225°C, ) .

- Solubility: The dodecylamino group reduces water solubility (<1 mg/mL) compared to hydrophilic variants like methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate (), which may form hydrogen bonds .

Spectral Data

- NMR: The dodecylamino chain would show distinct 1H NMR signals at δ 0.88 (terminal CH3) and δ 1.25–1.30 (m, CH2 groups), similar to silica-purified compounds in and .

- IR: A strong carbonyl stretch at ~1720 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide), aligning with methyl 5-oxopentanoate derivatives () .

Key Routes

- Dodecylamino Variant: Likely synthesized via nucleophilic substitution between methyl 5-chloro-5-oxopentanoate () and dodecylamine, followed by purification via column chromatography (e.g., dichloromethane/ethyl acetate, ) .

- Analogues: Palladium-Catalyzed Annulation: Used for tryptophan derivatives (), highlighting the adaptability of the 5-oxopentanoate core in complex syntheses . Click Chemistry: Applied to triazole-linked compounds (), suggesting compatibility with diverse functional groups .

Yield and Purity

- Yield: Dodecylamino derivatives may exhibit moderate yields (44–74%, as in ) due to steric hindrance from the long chain .

- Purity: Requires rigorous chromatography (e.g., silica gel, ) or recrystallization, contrasting with simpler dimethylamino analogs () .

Industrial Use

- Polymer Synthesis: Methyl 5-oxopentanoate derivatives are precursors for functionalized polymers (), with the dodecylamino group enabling hydrophobic domain formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.